MZ 1

Übersicht

Beschreibung

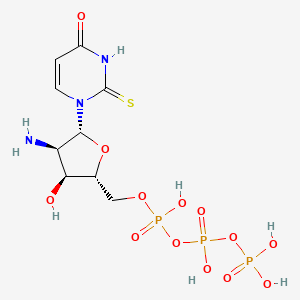

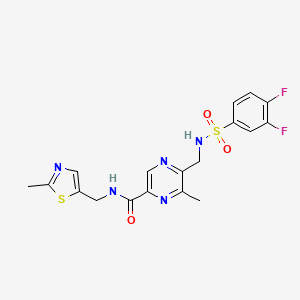

MZ1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade bromodomain-containing protein 4 (BRD4). It is a bifunctional molecule that links a ligand for von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for BRD4, facilitating the targeted degradation of BRD4. This compound has shown significant potential in cancer research due to its ability to selectively degrade BRD4 over other bromodomain proteins like BRD2 and BRD3 .

Wissenschaftliche Forschungsanwendungen

MZ1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: MZ1 hat in der Krebsforschung Potenzial gezeigt, insbesondere bei der Behandlung von Krebserkrankungen, die von BRD4 abhängig sind, wie z. B. Glioblastom und Brustkrebs

5. Wirkmechanismus

MZ1 übt seine Wirkung aus, indem es den Abbau von BRD4 über das Ubiquitin-Proteasom-System induziert. Die Verbindung bindet an BRD4 und rekrutiert die VHL E3-Ubiquitin-Ligase, die BRD4 ubiquitiniert und es so für den Abbau durch das Proteasom markiert. Dies führt zur selektiven Entfernung von BRD4 aus den Zellen, was zur Herunterregulierung von BRD4-abhängigen Genen und zur Hemmung der Proliferation von Krebszellen führt .

Wirkmechanismus

Mode of Action

MZ1 operates by tethering the pan-BET inhibitor JQ1 to a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . This interaction triggers the intracellular destruction of BET proteins, particularly BRD4 . MZ1 preferentially removes BRD4 over other BET family members at low concentrations .

Biochemical Pathways

MZ1 affects multiple tumor-related processes and activities, including the G2M checkpoint, epithelial-mesenchymal transition (EMT), E2F targets, and KRAS signaling . By degrading BRD4, MZ1 disrupts the aberrant transcriptional regulation of oncogenes .

Result of Action

MZ1 exhibits potent anti-tumor effects by effectively reducing the proliferation of cancer cells . It induces significant cell cycle arrest and apoptosis in cancer cells . In vivo, MZ1 administration results in a remarkable decrease in tumor size within the xenograft model .

Action Environment

The effectiveness of MZ1 can be influenced by the intracellular environment of cancer cells . For instance, the presence of certain enzymes or proteins within the cell can affect the activity of MZ1 . .

Biochemische Analyse

Biochemical Properties

MZ 1 plays a crucial role in biochemical reactions by inducing the degradation of BET proteins, particularly BRD4, through the ubiquitin-proteasome system . It interacts with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD4, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 . This interaction is highly selective, with this compound showing a preference for BRD4 over BRD2 and BRD3 .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines by degrading BRD4, which is a key regulator of gene expression and cell cycle progression . This compound influences cell signaling pathways, particularly those involving c-Myc, a transcription factor regulated by BRD4 . By degrading BRD4, this compound disrupts the expression of c-Myc and other oncogenes, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with BRD4 and VHL E3 ubiquitin ligase . This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome . This compound binds to the bromodomain of BRD4 with high affinity, while simultaneously binding to VHL, bringing the two proteins into close proximity and enabling the ubiquitination process . This mechanism allows for the selective degradation of BRD4, reducing its levels in the cell and disrupting its regulatory functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be both rapid and sustained . This compound induces the degradation of BRD4 within hours of treatment, with the effects lasting for several days . The stability of this compound in vitro is relatively high, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained degradation of BRD4 and prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . At lower doses, this compound effectively degrades BRD4 and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss and liver toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation . It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BRD4 . This process involves several enzymes, including E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase . The degradation of BRD4 by this compound leads to changes in metabolic flux and metabolite levels, particularly those related to cell proliferation and apoptosis .

Transport and Distribution

This compound is transported and distributed within cells through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its effects on BRD4 . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets BRD4, which is localized in the nucleus, and facilitates its degradation through the ubiquitin-proteasome system . This compound does not require specific targeting signals or post-translational modifications for its localization, as it relies on its interactions with BRD4 and VHL to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: MZ1 is synthesized by conjugating the pan-bromodomain and extraterminal (BET) inhibitor JQ1 to a VHL ligand via a polyethylene glycol (PEG) linker. The synthesis involves multiple steps, including the preparation of the JQ1 derivative and the VHL ligand, followed by their conjugation through the PEG linker .

Industrial Production Methods: While specific industrial production methods for MZ1 are not widely documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The process typically includes purification steps such as chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MZ1 unterliegt hauptsächlich Abbaureaktionen, die durch das Ubiquitin-Proteasom-System vermittelt werden. Es nimmt typischerweise nicht an traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil .

Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Synthese von MZ1 beteiligt sind, umfassen das JQ1-Derivat, den VHL-Liganden und den PEG-Linker. Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um die Stabilität und Aktivität des Endprodukts zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion gebildet wird, ist MZ1 selbst, ein hochspezifischer Abbauer von BRD4. Der Abbau von BRD4 führt zur Herunterregulierung von BRD4-abhängigen Genen .

Vergleich Mit ähnlichen Verbindungen

MZ1 ist einzigartig in seiner hohen Spezifität für BRD4 gegenüber anderen Bromodomänenproteinen wie BRD2 und BRD3. Ähnliche Verbindungen umfassen:

dBET1: Ein weiteres PROTAC, das auf BET-Proteine abzielt, aber im Vergleich zu MZ1 weniger selektiv ist.

ARV-771: Ein PROTAC, das auf BET-Proteine abzielt und in präklinischen Krebsmodellen Wirksamkeit gezeigt hat.

PROTACs auf Basis von JQ1: Es wurden verschiedene PROTACs entwickelt, die JQ1 als Bromodomänen-Liganden verwenden, aber MZ1 zeichnet sich durch seine hohe Selektivität und Potenz aus.

Die einzigartige Fähigkeit von MZ1, BRD4 selektiv abzubauen, macht es zu einem wertvollen Werkzeug in Forschung und Therapie.

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAMRJLIOCHJMQ-PYNGZGNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022548 | |

| Record name | MZ-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)